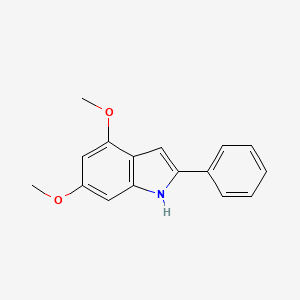

4,6-Dimethoxy-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

74794-89-1 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

4,6-dimethoxy-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15NO2/c1-18-12-8-15-13(16(9-12)19-2)10-14(17-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3 |

InChI Key |

VIQJORCARYYQKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C3=CC=CC=C3)C(=C1)OC |

Origin of Product |

United States |

Derivatization and Functionalization of the 4,6 Dimethoxy 2 Phenyl 1h Indole Core

The 4,6-dimethoxy-2-phenyl-1H-indole structure possesses multiple reactive sites, including the indole (B1671886) nitrogen (N-1) and several carbon atoms on the heterocyclic and benzene (B151609) rings (C-3, C-7, etc.). This allows for a diverse range of functionalization strategies to be employed.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of proton and carbon nuclei, a detailed structural map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4,6-Dimethoxy-2-phenyl-1H-indole provides information about the different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the aromatic protons on the indole (B1671886) and phenyl rings, the methoxy (B1213986) group protons, and the N-H proton of the indole ring.

The methoxy groups (CH₃-O) typically show singlet peaks at approximately 3.59 ppm and 3.66 ppm. researchgate.net The aromatic protons (CH) of both the indole and phenyl rings resonate in the region of 6.20 to 7.96 ppm. researchgate.net The N-H proton of the indole ring usually appears as a broad singlet at a higher chemical shift, around 6.72 ppm. researchgate.net

Fictional representation of ¹H NMR data for illustrative purposes. Actual experimental data may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | br s | 1H | NH (Indole) |

| 7.65 - 7.62 | m | 2H | Ar-H |

| 7.45 - 7.41 | m | 2H | Ar-H |

| 7.32 - 7.28 | m | 1H | Ar-H |

| 6.75 | d, J=2.0 Hz | 1H | C5-H (Indole) |

| 6.40 | d, J=2.0 Hz | 1H | C7-H (Indole) |

| 6.35 | s | 1H | C3-H (Indole) |

| 3.88 | s | 3H | OCH₃ |

| 3.85 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the methoxy carbons, the aromatic carbons of the indole and phenyl rings, and the carbons of the indole heterocyclic ring.

The carbon atoms of the methoxy groups typically resonate in the upfield region of the spectrum. The aromatic and heterocyclic carbons appear in the downfield region, generally between 100 and 160 ppm. The specific chemical shifts are influenced by the electron-donating effect of the methoxy groups and the aromaticity of the ring systems.

Fictional representation of ¹³C NMR data for illustrative purposes. Actual experimental data may vary.

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C4/C6 (Indole) |

| 154.5 | C4/C6 (Indole) |

| 139.0 | C2 (Indole) |

| 138.5 | C7a (Indole) |

| 132.0 | C1' (Phenyl) |

| 129.0 | C2'/C6' (Phenyl) |

| 128.5 | C4' (Phenyl) |

| 125.5 | C3'/C5' (Phenyl) |

| 115.0 | C3a (Indole) |

| 98.0 | C3 (Indole) |

| 92.0 | C5 (Indole) |

| 89.0 | C7 (Indole) |

| 56.0 | OCH₃ |

| 55.5 | OCH₃ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A notable feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp band around 3155-3243 cm⁻¹. researchgate.netsamipubco.com The C-H stretching vibrations of the aromatic rings and methoxy groups are observed in the region of 2847-3031 cm⁻¹. researchgate.netsamipubco.com

The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1515-1601 cm⁻¹ range. researchgate.netsamipubco.com The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the region of 1130-1284 cm⁻¹. researchgate.netsamipubco.com Additionally, C-N stretching vibrations can be observed around 1401 cm⁻¹. researchgate.net

Fictional representation of FTIR data for illustrative purposes. Actual experimental data may vary.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3410 | Medium, Sharp | N-H Stretch (Indole) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960, 2850 | Medium | Aliphatic C-H Stretch (OCH₃) |

| 1610, 1580, 1470 | Strong to Medium | Aromatic C=C Stretch |

| 1250, 1040 | Strong | Asymmetric & Symmetric C-O-C Stretch (Aryl Ether) |

| 830, 750 | Strong | C-H Bending (Aromatic) |

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. This technique is particularly useful for studying conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the conjugated system, which includes the indole nucleus and the phenyl substituent. The presence of the electron-donating methoxy groups can influence the position and intensity of these absorption bands. Typically, indole derivatives exhibit strong absorption in the UV region. The specific wavelengths of maximum absorption (λmax) provide information about the extent of conjugation and the energy of the electronic transitions.

Fictional representation of UV-Vis data for illustrative purposes. Actual experimental data may vary.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |

| 225 | 25,000 | Ethanol | π → π |

| 275 | 18,000 | Ethanol | π → π |

| 310 | 12,000 | Ethanol | π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high-molecular-weight compounds. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight. In the analysis of indole alkaloids, ESI coupled with tandem mass spectrometry (MS/MS) is employed to induce and study fragmentation, which helps in structural characterization. scielo.brnih.gov

For this compound (molecular formula: C₁₆H₁₅NO₂; molecular weight: 253.30 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 254.3.

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion would undergo fragmentation. The fragmentation pathways for deprotonated plumeran indole alkaloids have been shown to involve remote hydrogen rearrangements and losses of specific moieties. scielo.br For this compound, likely fragmentation would involve:

Loss of a methyl radical (•CH₃): Cleavage of one of the methoxy groups, resulting in a fragment ion at m/z 239.3. This is a common fragmentation pathway for methoxylated aromatic compounds. scielo.br

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and loss of a formaldehyde molecule from a methoxy group, leading to a fragment at m/z 224.3.

Cleavage of the phenyl group: Loss of the phenyl substituent could also occur, though it may be less favorable than fragmentation of the methoxy groups.

The specific fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from isomers. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. ijpsr.infonih.gov The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer, which typically uses a hard ionization method like Electron Ionization (EI). notulaebotanicae.ro

In a typical GC-MS analysis of indole alkaloids, a capillary column such as a HP-5MS is used. notulaebotanicae.ro The oven temperature is programmed to ramp up, for instance, from an initial temperature of 100°C to a final temperature of 280°C to ensure the elution of all components. ijpsr.info

Under the high energy of EI (typically 70 eV), this compound would produce a molecular ion peak (M⁺•) at m/z 253.3, followed by extensive fragmentation. This pattern is highly reproducible and useful for structural confirmation. scirp.org Key fragmentation pathways for indoles include:

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion.

Loss of a methyl radical: Ejection of a methyl group from a methoxy substituent to give a [M-CH₃]⁺ ion at m/z 238.3.

Loss of CO: Ejection of carbon monoxide from the resulting ion after methyl loss is a characteristic fragmentation for phenols and methoxy-aromatics, leading to further fragmentation. whitman.edu

Indole Ring Fragmentation: The indole nucleus itself can fragment, often involving the loss of hydrogen cyanide (HCN), a characteristic feature in the mass spectra of many indole derivatives. scirp.org

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of the compound. notulaebotanicae.ro

Table 1: Expected Mass Spectrometric Fragments for this compound

| Ionization Mode | Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|---|

| ESI (+) | [M+H]⁺ | Protonated Molecule | 254.3 |

| ESI (+) | [M+H-CH₃]⁺ | Loss of a methyl radical | 239.3 |

| ESI (+) | [M+H-CH₂O]⁺ | Loss of formaldehyde | 224.3 |

| EI | [M]⁺• | Molecular Ion | 253.3 |

| EI | [M-CH₃]⁺ | Loss of a methyl radical | 238.3 |

| EI | [M-HCN]⁺• | Loss of hydrogen cyanide | 226.3 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including precise bond lengths, bond angles, and torsion angles. nih.gov While a specific crystal structure for this compound is not available in the cited literature, a detailed analysis can be performed using data from the closely related compound, 4,6-dimethoxy-2,3-diphenylindole . researchgate.net The structural features of this analogue provide significant insight into the expected conformation of the target molecule.

The analysis of the crystal structure of 4,6-dimethoxy-2,3-diphenylindole reveals key geometric parameters. researchgate.net The indole core is largely planar, and the substituents adopt specific orientations. In the crystal structure of a related indole derivative, the bond lengths and angles were found to be consistent with standard values for such heterocyclic systems. researchgate.net For instance, the dihedral angle, which describes the twist between the indole ring system and an attached phenyl ring, is a critical parameter. In one related indole structure, this angle was measured at 64.48 (7)°. nih.gov In the structure of 7-formyl-4,6-dimethoxy-2,3-diphenylindole, the two phenyl rings are inclined relative to the planar indole group at dihedral angles of 7.39 (5)° and 59.16 (8)°. researchgate.net

Table 2: Representative Bond Lengths and Angles for a Substituted Indole System (Note: Data is illustrative of typical indole structures)

| Bond/Angle | Type | Typical Value (Å or °) |

|---|---|---|

| C-N (indole) | Bond Length | ~1.38 Å |

| C=C (indole) | Bond Length | ~1.37 Å |

| C-C (indole) | Bond Length | ~1.40 Å |

| C-O (methoxy) | Bond Length | ~1.37 Å |

| C-C (indole-phenyl) | Bond Length | ~1.49 Å |

| C-N-C (indole) | Bond Angle | ~108° |

| C-C-C (phenyl) | Bond Angle | ~120° |

| C-O-C (methoxy) | Bond Angle | ~117° |

Data derived from general chemical principles and related structures. researchgate.netmdpi.com

The unit cell is the basic repeating block of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal. This information is fundamental to defining the crystalline nature of a compound. mdpi.com For example, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile crystallizes in the triclinic system with the P-1 space group. nih.gov Another pyridazino[4,5-b]indole derivative was found to crystallize in the monoclinic system with a P2₁ space group. mdpi.com These examples show that substituted indoles can adopt various crystal systems depending on their specific substitution patterns and the resulting intermolecular interactions.

Table 3: Comparative Crystal Data for Related Indole and Heterocyclic Structures

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref |

|---|---|---|---|---|

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | Triclinic | P-1 | a = 6.3699 Å, b = 10.6084 Å, c = 10.8139 Å, α = 70.05°, β = 79.45°, γ = 78.87° | nih.gov |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a = 6.2351 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.24° | mdpi.com |

| 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | Monoclinic | P2₁/c | a = 16.002 Å, b = 5.170 Å, c = 17.733 Å, β = 111.11° | researchgate.net |

An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram provides a visual representation of a molecule's crystal structure as determined by XRD. The atoms are shown as ellipsoids, the size and shape of which indicate the direction and magnitude of their thermal vibrations within the crystal lattice.

Computational and Theoretical Chemistry Studies of 4,6 Dimethoxy 2 Phenyl 1h Indole and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of organic molecules. researchgate.netmdpi.com For 4,6-dimethoxy-2-phenyl-1H-indole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would serve as the foundation for a thorough theoretical analysis. acs.orgnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, this involves calculating key geometric parameters.

Conformational analysis would focus on the rotational freedom of the phenyl group at the C2 position and the methoxy (B1213986) groups at the C4 and C6 positions. The dihedral angle between the indole (B1671886) ring and the phenyl ring is a critical parameter, as it influences the extent of π-conjugation across the molecule. Similarly, the orientation of the methoxy groups relative to the indole ring would be analyzed to identify the most stable rotamers. These calculations are crucial as the molecular conformation dictates its electronic properties and potential intermolecular interactions.

A theoretical study on the related compound 5,6-dimethoxy-1-indanone (B192829) highlights how DFT methods are used to determine bond lengths and angles, which can then be compared to experimental data if available. acs.org For this compound, these calculations would provide a precise 3D model, forming the basis for all subsequent property predictions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data that would be generated from DFT geometry optimization. Actual values require specific calculations not found in the surveyed literature.

| Parameter | Predicted Value |

|---|---|

| Indole-Phenyl Dihedral Angle | e.g., 20-30° |

| C4-O-CH₃ Bond Angle | e.g., ~117° |

| C6-O-CH₃ Bond Angle | e.g., ~117° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, as the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilic or electron-donating character. Conversely, the LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilic or electron-accepting nature.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecular structure would also be visualized. It is expected that the HOMO would be localized primarily on the electron-rich indole ring system, while the LUMO might be distributed across both the indole and the phenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. This energy gap is also instrumental in predicting the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 2: FMO Properties of this compound (Illustrative) This table illustrates the type of data that would be generated from FMO analysis. Actual values require specific calculations not found in the surveyed literature.

| Parameter | Description | Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | e.g., -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. This information is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack.

In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atoms of the methoxy groups and potentially on the π-system of the indole ring, indicating these are the primary sites for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the N-H proton, making it a potential hydrogen bond donor site.

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. The calculation determines the frequencies and intensities of the fundamental vibrational modes. For a calculated structure to be a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive).

For this compound, a frequency analysis would predict the characteristic stretching and bending modes. Key predicted vibrations would include:

N-H stretching: A sharp band typically above 3400 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches.

C=C stretching: Vibrations associated with the indole and phenyl rings.

C-O-C stretching: Asymmetric and symmetric stretches of the methoxy groups.

These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental spectral bands. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Visible). By calculating the transition energies and oscillator strengths from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of a molecule.

A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. This analysis helps to understand the photophysical properties of the molecule and how its structure influences its color and light-absorbing capabilities. The results can be directly correlated with experimental UV-Vis spectra for validation.

Ab Initio Methods for Electronic Structure Investigations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) can offer higher accuracy for certain properties, especially for describing electron correlation and excited states.

For this compound, ab initio calculations could be employed to refine the results obtained from DFT. For instance, they could provide benchmark values for the geometry and energy profile or investigate excited-state phenomena with high precision. Such studies on related indole systems have been crucial in understanding their photophysics and the deactivation pathways from excited states, which are vital for applications in materials science and photobiology.

Molecular Docking and Molecular Dynamics Simulations

Prediction of Binding Energies and Dissociation Constants

Computational methods are instrumental in predicting the binding affinity of small molecules to biological targets, a critical step in drug discovery. Molecular docking and free energy calculations are primary tools used to estimate the binding energy and, by extension, the dissociation constant (K_d) or inhibition constant (K_i) of a ligand for a protein. A smaller dissociation constant signifies a more tightly bound ligand. libretexts.org

In a similar vein, molecular docking studies on other indole derivatives have been conducted to understand their binding modes. For example, a study on a 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative reported a binding free energy of -9.00 kcal/mol with the enzyme COX-2. nih.gov Furthermore, various 2-phenylindole (B188600) derivatives have been docked into the colchicine (B1669291) binding site of tubulin, indicating their potential as antimitotic agents. nih.gov

The dissociation constant (pKa) is another critical parameter, especially for understanding a molecule's behavior in physiological environments. Theoretical methods, often employing thermodynamic cycles, can be used to calculate pKa values. scispace.comresearchgate.net An error of just 1.36 kcal/mol in the free energy change of deprotonation can lead to an error of one pKa unit, highlighting the need for high accuracy in these calculations. scispace.comresearchgate.net For indole derivatives, the pKa of the N-H proton is a key characteristic that influences its ability to act as a hydrogen bond donor.

Table 1: Predicted Binding Energies of Selected Indole Derivatives

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| 4-(2-phenyl-1H-indol-1-yl) benzoic acid | EGFR Kinase | -7 |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide | COX-2 | -9.00 |

This table presents data for structurally related compounds to provide context for the potential binding energies of this compound derivatives.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant attention for their potential applications in photonics and optoelectronics. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials due to their large hyperpolarizabilities. arxiv.org Computational methods, primarily based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govbohrium.com

The NLO response of a molecule is primarily described by its first hyperpolarizability (β). A high β value is indicative of a strong NLO response. For this compound and its derivatives, the presence of the π-conjugated indole ring system, coupled with the electron-donating methoxy groups and the phenyl ring, suggests the potential for significant NLO activity. The intramolecular charge transfer (ICT) from the electron-donating groups to an electron-accepting part of the molecule is a key factor for high β values.

Computational studies on other indole derivatives have demonstrated the impact of substituents on their NLO properties. For example, a study on p-phenyl substituted ethenyl indoles showed that a strong electron-withdrawing substituent like a nitro group can lead to a significantly larger NLO response compared to derivatives with electron-donating groups. The p-nitrophenyl ethenyl indole exhibited a first hyperpolarizability (β) of 115 x 10⁻³⁰ esu⁻¹, which was 12 times greater than that of the unsubstituted ethenyl indole. nih.gov In another study, the computed β value for Indole-7-carboxyldehyde was found to be 3.96 x 10⁻³⁰ esu, which is significantly higher than that of urea, a standard NLO material. researchgate.netarxiv.org

The HOMO-LUMO energy gap is another important parameter that correlates with NLO activity. A smaller energy gap generally corresponds to a higher polarizability and, consequently, a larger hyperpolarizability. DFT calculations can accurately predict these energy gaps. For this compound, the methoxy groups are expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially enhancing its NLO properties.

The theoretical investigation of NLO properties typically involves optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using a suitable level of theory, such as B3LYP or CAM-B3LYP with an appropriate basis set. nih.govnih.gov The effect of solvents can also be incorporated using models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov

Table 2: Calculated First Hyperpolarizability (β) of Selected Indole Derivatives

| Compound | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| p-nitrophenyl ethenyl indole | 115 |

| Ethenyl indole | 9 |

| Indole-7-carboxyldehyde | 3.96 |

This table presents data for structurally related compounds to provide a comparative context for the potential NLO properties of this compound and its derivatives.

Mechanistic Investigations of Biological Activities of 4,6 Dimethoxy 2 Phenyl 1h Indole Derivatives

Anticancer Mechanisms

Derivatives of 4,6-dimethoxy-1H-indole have demonstrated notable anticancer properties, primarily through the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7 Cell Line)

Research has highlighted the potent antiproliferative effects of 4,6-dimethoxy-1H-indole derivatives against various cancer cell lines, with a particular focus on the human breast adenocarcinoma cell line, MCF-7. A study involving the synthesis of novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole revealed that several of these derivatives exhibited strong activity against MCF-7 cells. nih.govsamipubco.com Specifically, compounds designated as R3, R6, R9, and R11, which contain a reactive NH group, demonstrated significant cytotoxic potential with IC50 values ranging from 31.06 to 51.23 µg/mL. nih.govsamipubco.com This indicates a considerable ability to inhibit the proliferation of these cancer cells.

While direct IC50 values for the parent compound, 4,6-dimethoxy-2-phenyl-1H-indole, against the MCF-7 cell line are not extensively documented in the reviewed literature, the activity of its derivatives suggests that this structural backbone is a promising framework for the development of potent anticancer agents. The data from related compounds underscores the potential of this chemical class to effectively halt the growth of breast cancer cells.

Table 1: Antiproliferative Activity of 4,6-Dimethoxy-1H-indole Derivatives against MCF-7 Cell Line

| Compound/Derivative | IC50 (µg/mL) |

|---|---|

| Derivative R3 | 31.06 - 51.23 |

| Derivative R6 | 31.06 - 51.23 |

| Derivative R9 | 31.06 - 51.23 |

| Derivative R11 | 31.06 - 51.23 |

Induction of Apoptosis Pathways

Indole (B1671886) compounds are well-documented inducers of apoptosis, or programmed cell death, a critical mechanism in cancer therapy. nih.gov The anticancer activity of indole derivatives, including those related to this compound, is often attributed to their ability to trigger apoptotic cascades within cancer cells. These compounds can modulate the expression of key regulatory proteins involved in apoptosis. nih.gov

General mechanisms for indole derivatives involve the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax. nih.gov This shift in the balance of pro- and anti-apoptotic factors leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to controlled cell death. nih.gov Furthermore, some indole derivatives have been shown to induce apoptosis through the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. nih.gov While specific studies detailing the apoptotic pathways initiated by this compound are limited, the established pro-apoptotic effects of the broader indole family suggest this is a likely mechanism of its anticancer action.

Modulation of Specific Molecular Targets (e.g., Tubulin, AKT, NF-κB, COX-2)

The anticancer effects of indole derivatives are often mediated through their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin: 2-Phenylindole (B188600) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein that forms microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. nih.gov The structural features of 2-phenylindoles, including substitutions on the indole ring, can influence their binding affinity and inhibitory potency. nih.govnih.gov

AKT and NF-κB: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Indole compounds, such as 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit the activation of Akt. nih.govnih.govnih.gov This inhibition can, in turn, affect downstream signaling, including the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.govnih.gov NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, cell survival, and proliferation. nih.gov DIM has been found to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and blocking its transcriptional activity. nih.govnih.gov This dual inhibition of Akt and NF-κB signaling represents a powerful mechanism for the anticancer effects of indole derivatives.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. nih.govresearchgate.net Substituted 2-phenylindole derivatives have been investigated as selective COX-2 inhibitors. nih.govresearchgate.net By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are signaling molecules that can promote tumor growth. The development of selective COX-2 inhibitors is a key area of cancer research due to the potential for reduced side effects compared to non-selective NSAIDs. researchgate.net

Antimicrobial Mechanisms

In addition to their anticancer properties, derivatives of 4,6-dimethoxy-1H-indole have also shown promise as antimicrobial agents.

Antibacterial Activity against Various Bacterial Strains

Table 2: Antibacterial Activity of 4,6-Dimethoxy-1H-indole Derivatives

| Bacterial Strain(s) | Observed Activity |

|---|---|

| Various harmful bacterial species | Strong antimicrobial activity |

Antifungal Activity

The antifungal potential of indole derivatives has also been an area of investigation. While specific data on the antifungal activity of this compound is limited, the broader class of indole compounds has been shown to possess antifungal properties. mdpi.com The mechanisms of action are likely to be diverse and may involve disruption of fungal cell membranes, inhibition of essential enzymes, or interference with fungal cell wall synthesis. Further research is needed to fully elucidate the antifungal spectrum and mechanisms of this compound and its derivatives.

Antitubercular Activity

The indole framework is recognized as a privileged structure in the development of new therapeutic agents, including those targeting Mycobacterium tuberculosis (MTB). nih.gov The emergence of drug-resistant tuberculosis strains necessitates the discovery of novel antitubercular drugs. nih.govnih.gov Indole derivatives have been extensively studied for their potential to inhibit the growth of MTB. nih.gov

Research has shown that various functionalized indole derivatives possess antitubercular properties. nih.gov For instance, a series of N-phenylindole derivatives were synthesized and evaluated for their activity against Mtb H37Rv. mdpi.com Among these, compounds 45 and 58 demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values of 0.0625 µg/mL and 0.125 µg/mL, respectively. mdpi.com These compounds are believed to exert their effect by targeting the polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mtb. mdpi.com The thermal stability analysis confirmed that these derivatives bind to the Pks13-TE domain with high affinity, validating Pks13 as a viable target for Mtb inhibition. mdpi.com

Another study focused on indole chalcones, with some compounds in the series showing potential antitubercular activity at a concentration of 50 mg/ml. nih.gov Specifically, (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one, (E)-3-(1H-indol-3-yl)-1-(thiophene-2-yl)prop-2-en-1-one, and (E)-2-((1H-indol-2-yl)methylene)cyclopentane-1-one displayed MIC values of 210, 197, and 236 μM, respectively. nih.gov

Furthermore, the gut microbiota metabolite, indole propionic acid (IPA), has demonstrated the ability to inhibit the growth of MTB both in vitro and in vivo, highlighting the diverse sources and structures of indole-based antitubercular agents. nih.gov The mechanism of action for many active indole derivatives is still under investigation, though some are known to target specific pharmacological pathways. nih.gov

Anticholinesterase Activity and Neurodegenerative Disease Potential

Derivatives of 4,6-dimethoxy-1H-indole have been investigated for their potential in managing neurodegenerative diseases, primarily through the inhibition of cholinesterase enzymes.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease (AD) to enhance cholinergic neurotransmission. mdpi.commdpi.com

Studies have shown that 4,6-dimethoxyindole-based azine derivatives can inhibit acetylcholinesterase, with dimethoxy-substituted compounds being particularly effective. nih.gov These derivatives demonstrated a maximum of 30–64% inhibition of AChE at a concentration of 200 µM. nih.gov In a broader context of indole derivatives, some have shown significant inhibitory activity against both AChE and BChE. For instance, novel melatonin-tacrine heterodimers exhibited potent inhibition with IC50 values as low as 1.18 nM for AChE and 0.24 nM for BChE. nih.gov These compounds displayed selectivity towards BChE. nih.gov

A study on 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives revealed moderate inhibition of both AChE and BChE by a methyl-substituted compound (8b). researchgate.net Another investigation into 2-amino-4,6-dimethylpyridine (B145770) derivatives, which share some structural similarities with the indole core, found them to be moderately active inhibitors of both enzymes. nih.gov

The mechanism of inhibition can be complex. For example, kinetic studies of some BChE inhibitors have revealed a mixed-type inhibition, affecting both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. mdpi.com Molecular docking studies help to understand the binding modes of these inhibitors within the active sites of AChE and BChE, revealing differences in their interactions that can explain their selectivity. researchgate.net

Anti-inflammatory Pathways Modulation

The anti-inflammatory properties of this compound derivatives are a significant area of research, with a focus on their ability to modulate key inflammatory pathways.

Inhibition of Nitric Oxide Synthase and Other Inflammatory Mediators

Nitric oxide (NO) is a key signaling molecule in inflammation, and its production is regulated by nitric oxide synthase (NOS) enzymes. Indole derivatives have been shown to interfere with this pathway. For instance, certain phytochemicals can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and also decrease the production of nitric oxide in LPS-stimulated cells. nih.gov

One specific imidazole (B134444) derivative, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM), demonstrated relatively potent and competitive inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) with IC50 values of 28.2 µM and 27.0 µM, respectively, while being a much weaker inhibitor of endothelial NOS (eNOS). nih.gov This selectivity is a desirable trait for therapeutic agents.

In the context of neuroinflammation associated with Alzheimer's disease, a novel multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, AP5, has been shown to exert anti-inflammatory effects. nih.gov AP5 treatment led to a switch in microglia to a disease-associated microglia (DAM) phenotype and prevented the formation of A1 astrocytes, ultimately recovering the phagocytic activity of microglia towards Aβ. nih.gov Furthermore, a new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened for their anti-inflammatory effects by assessing their ability to inhibit nitric oxide release and prostaglandin (B15479496) E2 production in macrophages. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant properties of indole derivatives, including this compound, are attributed to their ability to scavenge free radicals and chelate metals, thereby mitigating oxidative stress, a key factor in many diseases. nih.govnih.gov

Research has demonstrated that synthetic indole-phenolic compounds possess strong antioxidant and cytoprotective effects. nih.gov These compounds can counter reactive oxygen species (ROS) generated by stressors like the Aβ(25-35) peptide and hydrogen peroxide. nih.gov In cellular models, they have been shown to increase cell viability by an average of 25% and reduce ROS levels back to basal states. nih.gov Additionally, these derivatives exhibit metal-chelating properties, particularly for copper ions, with about 40% chelating activity observed. nih.gov

A study on substituted 2-phenyl-1H-indoles, structurally related to melatonin, found that 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue 3b , showed potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, with inhibitions of 80% and 81% respectively at a 1mM concentration. nih.gov

The antioxidant activity is highly dependent on the substituents on the indole nucleus. nih.gov For example, N-alkylated tryptophan derivatives have shown high activity against peroxynitrite anion. nih.gov The radical scavenging mechanism is believed to involve the stabilization of the radical within the indolic system. nih.gov

Table of Antioxidant Activity of Indole Derivatives

| Compound | Assay | Activity/Inhibition | Reference |

|---|---|---|---|

| Indole-phenolic compounds | ROS Scavenging (Aβ(25-35) induced) | ~25% increase in cell viability | nih.gov |

| Indole-phenolic compounds | Copper Chelation | ~40% chelating activity | nih.gov |

| 2-(4-Aminophenyl)indole (6-fluoro analogue 3b) | DPPH Radical Scavenging | 80% inhibition at 1mM | nih.gov |

| 2-(4-Aminophenyl)indole (6-fluoro analogue 3b) | Superoxide Radical Scavenging | 81% inhibition at 1mM | nih.gov |

| N-alkylated tryptophan (18) | Peroxynitrite Anion Scavenging | IC50 of 14.0 ± 6.8 μM | nih.gov |

Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Neuroprotective)

Beyond the aforementioned activities, derivatives of this compound have been explored for other therapeutic potentials.

Antiviral Activity: The indole scaffold is present in several antiviral agents. nih.gov Unsymmetrical methylene (B1212753) derivatives of indoles have shown significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov The presence of a coumarin (B35378) moiety in some of these derivatives appears to be crucial for their antiviral action. nih.gov

Antidiabetic Activity: Indole derivatives have been investigated for their potential to manage diabetes. nih.govsci-hub.se Their mechanisms of action can include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.com Some indole derivatives have shown potent inhibition of these enzymes. nih.gov For instance, a series of novel antidiabetic compounds based on an indole framework have been synthesized and evaluated. sci-hub.se

Neuroprotective Activity: The neuroprotective effects of indole derivatives are often linked to their antioxidant and anti-inflammatory properties. nih.govnih.gov Synthetic indole-phenolic compounds have demonstrated the ability to protect neuronal cells from oxidative stress and promote the disaggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov These compounds have shown cytoprotective effects against reactive oxygen species generated by the Aβ(25-35) peptide. nih.gov Furthermore, some indole derivatives have been designed as monoamine oxidase B (MAO-B) inhibitors, which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com For example, indole-2-N-methylpropargylamine has been identified as a superior MAO-B binder compared to existing clinical drugs. mdpi.com

Table of Investigated Biological Activities

| Activity | Compound/Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Unsymmetrical methylene derivatives of indoles | Active against RSV, HIV-1, BVDV, YFV, CVB-2 | nih.gov |

| Antidiabetic | Indole derivatives | Inhibition of α-amylase and α-glucosidase | nih.govmdpi.comnih.gov |

| Neuroprotective | Indole-phenolic compounds | Antioxidant, cytoprotective, and anti-amyloid aggregation effects | nih.gov |

| Neuroprotective | Indole-2-N-methylpropargylamine | Potent and irreversible MAO-B inhibitor | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of Methoxy (B1213986) Substituents on Biological Potency and Reactivity

The presence and position of methoxy (-OCH3) groups on the indole (B1671886) ring are critical determinants of the biological activity of the 4,6-dimethoxy-2-phenyl-1H-indole scaffold. Methoxy groups are known to significantly influence the anticancer and antimetastatic properties of various heterocyclic compounds. nih.gov

Generally, methoxy groups, being electron-donating, can increase the electron density of the indole ring system, which can modulate the molecule's ability to interact with biological targets. nih.gov For instance, in a series of 4-anilino-quinazoline derivatives, compounds bearing a 6,7-dimethoxy substitution showed enhanced inhibitory effects against key cancer-related enzymes like EGFR and VEGFR-2 compared to analogues with a dioxolane ring. nih.gov Similarly, the C-6 methoxy group in certain quinoline (B57606) derivatives has been identified as a significant contributor to their ability to inhibit metastasis. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity in Related Scaffolds

| Compound Scaffold | Methoxy Group Position(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline | 6,7-dimethoxy | Enhanced inhibitory activity against EGFR and VEGFR-2 | nih.gov |

| Quinoline | C-6 | Contributes significantly to metastasis inhibition | nih.gov |

| Combretastatin A4 | Multiple | Known antiangiogenesis agent with key methoxy groups | nih.gov |

Role of Phenyl Substitution on the Indole Core in Bioactivity

The phenyl group at the C-2 position of the indole core is a defining feature of the this compound scaffold and plays a pivotal role in its bioactivity. acs.org The 2-phenylindole (B188600) structure itself is a recognized pharmacophore with applications in developing anticancer agents. nih.govnih.gov

The phenyl ring provides a large, hydrophobic surface that can engage in favorable interactions, such as pi-stacking and hydrophobic interactions, within the binding pockets of target proteins. drugdesign.org For example, in studies of 2-arylindoles as aromatase inhibitors, while the basic 2-phenylindole showed modest activity, modifications to this phenyl ring could dramatically alter potency. nih.gov This highlights the phenyl group as a critical site for interaction and a key handle for synthetic modification to optimize biological activity.

Furthermore, the orientation and substitution pattern of the C-2 phenyl ring can fine-tune the molecule's properties. The presence of different substituents (electron-donating or electron-withdrawing) on the phenyl ring can modulate the electronic character and steric bulk, leading to varied biological outcomes. nih.gov

Impact of Derivatization at Specific Positions (N-1, C-3, C-7) on Activity Profiles

Modifications at other positions of the this compound scaffold, namely the indole nitrogen (N-1), the C-3 position, and the C-7 position, have been explored to enhance or alter the biological activity profile.

N-1 Position: The indole nitrogen (N-H) is often a crucial site for hydrogen bonding. In some 2-arylindole series, a free indole N-H was found to be essential for quinone reductase 1 (QR1) induction activity, as N-alkylation completely abolished this effect. nih.gov This suggests that for certain biological targets, the hydrogen-donating capability of the N-1 proton is critical for binding and subsequent activity.

C-3 Position: The C-3 position of the indole ring is a common site for functionalization. Introducing different groups at this position can lead to compounds with diverse pharmacological activities. For instance, the introduction of an aldehyde group at the C-3 position of some indole derivatives was identified as a key hydrogen bond acceptor feature for exerting cytotoxicity. researchgate.net In other studies, linking various moieties to the C-3 position has been a strategy to develop potent anticancer agents, including tubulin polymerization inhibitors. researchgate.netmdpi.com

C-7 Position: While less commonly discussed for this specific scaffold in the provided context, the C-7 position offers another avenue for structural modification. Substituents at this position can influence the molecule's interaction with target proteins by altering its steric and electronic properties, potentially leading to improved selectivity or potency.

Table 2: Effect of Derivatization on the Activity of 2-Arylindole Scaffolds

| Position of Derivatization | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-1 | N-Alkylation | Abolished QR1 induction activity | nih.gov |

| C-3 | Oxime derivatives | Largely inactive against aromatase | nih.gov |

| C-3 | Aldehyde group | May act as a hydrogen bond acceptor, enhancing cytotoxicity | researchgate.net |

Identification of Key Pharmacophoric Features within the this compound Scaffold for Targeted Therapies

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.govvietnamjournal.ru Identifying the key pharmacophoric features of the this compound scaffold is crucial for designing new, highly targeted therapies. nih.gov

Based on SAR studies of this and related indole scaffolds, a general pharmacophore model can be proposed:

Aromatic/Hydrophobic Regions: The indole nucleus and the C-2 phenyl ring constitute significant aromatic and hydrophobic regions. These are critical for establishing van der Waals and hydrophobic interactions within the target's binding site. researchgate.net

Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy groups at positions C-4 and C-6 serve as potential hydrogen bond acceptors. This feature can be critical for anchoring the molecule in a specific orientation within a binding pocket. nih.gov

Hydrogen Bond Donor: The indole N-H group acts as a hydrogen bond donor, which has been shown to be vital for the activity of some indole derivatives. nih.govresearchgate.net

Aromatic Hydroxyl (or Methoxy) Feature: The methoxy groups also contribute to the electronic nature of the aromatic system, which can be a specific pharmacophoric feature for interaction with certain biological targets.

Pharmacophore mapping studies on similar phenylindole derivatives have highlighted the importance of these features. For example, in one study, the most active compounds mapped well to a pharmacophore model that included hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features, while the least active compounds showed poor mapping. researchgate.net This underscores the importance of the specific spatial arrangement of these functional groups for potent biological activity.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted 2-phenyl-1H-indoles is a well-established area of organic chemistry. nih.gov A common and efficient method for creating the 2-phenylindole (B188600) scaffold is the Fischer indole (B1671886) synthesis, which involves the reaction of substituted phenylhydrazines with acetophenones. nih.gov For 4,6-Dimethoxy-2-phenyl-1H-indole, this would likely involve the reaction of (3,5-dimethoxyphenyl)hydrazine (B3059280) with acetophenone (B1666503).

Future research could focus on developing more sustainable and efficient synthetic methodologies. This could include:

Palladium-catalyzed C-H vinylation: Recent advancements have demonstrated the use of palladium catalysis for the atroposelective C-H vinylation of biaryl aldehydes, which could be adapted for indole synthesis. acs.org

One-pot synthesis: The development of one-pot reactions, such as the montmorillonite-catalyzed three-component reaction of anilines, 1,4-benzoquinone, and β-ketoesters, could offer a more streamlined approach to synthesizing substituted indoles. nih.gov

Green Chemistry Approaches: Exploration of water as a solvent and the use of recyclable catalysts would align with the principles of green chemistry, reducing the environmental impact of synthesis.

Integration of Advanced Computational Techniques for De Novo Design

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. For this compound, computational approaches could be instrumental in several areas:

Predicting Biological Activity: Density Functional Theory (DFT) can be used to predict the molecular structure and electronic properties of indole derivatives, providing insights into their potential biological activity.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the SAR of this compound and its derivatives, guiding the design of compounds with enhanced potency and selectivity.

Molecular Docking: Docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications.

Elucidation of Undiscovered Biological Targets and Mechanisms

The indole nucleus is associated with a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. nih.govsamipubco.com Future research should aim to uncover the specific biological targets and mechanisms of action of this compound.

Anticancer Activity: Derivatives of 4,6-dimethoxy-1H-indole have shown promising anticancer activity against cell lines such as MCF-7. samipubco.comresearchgate.net Future studies could investigate the potential of this compound as a tubulin polymerization inhibitor or as an agent that stimulates natural killer cell cytotoxic activity, similar to other 2-phenylindole derivatives. nih.gov

Antioxidant Properties: The indole ring system is known to possess radical scavenging abilities. Research could explore the antioxidant potential of this compound, which could be relevant for the treatment of diseases associated with oxidative stress.

Antimicrobial and Antiviral Activity: Indole derivatives have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis and HIV. mdpi.com The unique electronic properties conferred by the dimethoxy and phenyl substitutions may lead to novel antimicrobial or antiviral agents.

Receptor Binding Assays: Screening this compound against a panel of receptors, such as adrenergic, dopamine, and histamine (B1213489) receptors, could reveal unexpected pharmacological activities. nih.gov

Exploration of this compound in Materials Science and Other Chemical Applications

The potential applications of this compound may extend beyond the realm of medicinal chemistry.

Organic Electronics: The electron-rich indole core, combined with the phenyl substituent, could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Probes: The inherent fluorescence of the indole scaffold could be harnessed to develop novel fluorescent probes for sensing and imaging applications.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could enable it to act as a corrosion inhibitor for metals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dimethoxy-2-phenyl-1H-indole, and how can purity be ensured?

- Methodology :

- Step 1 : Utilize Sonogashira or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents. For example, dissolve intermediates in PEG-400/DMF mixtures with CuI as a catalyst (42% yield reported in similar indole syntheses) .

- Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane) and confirm purity using TLC and mass spectrometry (FAB-HRMS) .

- Critical Parameters : Monitor reaction time (12–24 hr), temperature (ambient to 80°C), and inert atmosphere (N₂) to avoid side reactions .

- Data Table :

| Reagents | Solvent System | Catalyst | Yield | Purity Check Method |

|---|---|---|---|---|

| 3-Ethynylanisole | PEG-400/DMF | CuI | 42% | TLC, FAB-HRMS |

Q. How should researchers validate the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm). Compare with literature data for analogous indoles .

- Mass Spectrometry : Use FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.12 for C₁₆H₁₅NO₂) .

- Purity : Validate via HPLC (>95% purity) or melting point consistency (e.g., 199–201°C for related indoles) .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to 2-phenyl-1H-indole derivatives) .

- Avoid inhalation; store in airtight containers at 2–8°C .

Q. How can solubility challenges be addressed during biological assays?

- Strategies :

- Use DMSO for initial stock solutions (≤10% v/v in media to avoid cytotoxicity).

- Optimize with co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Troubleshooting :

- Low Yield : Increase catalyst loading (e.g., CuI from 5 mol% to 10 mol%) or switch to microwave-assisted synthesis (e.g., 100°C, 30 min) .

- Byproducts : Add scavengers (e.g., molecular sieves) or optimize stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Resolution Workflow :

- Step 1 : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent effects.

- Step 2 : Compare with computational predictions (DFT-based chemical shift calculations) .

- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What computational tools are suitable for modeling this compound’s reactivity?

- Software Recommendations :

- Crystallography : ORTEP-3 for visualizing crystal packing; WinGX for refining diffraction data .

- DFT Modeling : Gaussian or ORCA to predict electronic properties (e.g., HOMO/LUMO energies) .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

- Design Framework :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 3 to modulate antibacterial activity .

- Data Table :

| Derivative | Substituent | Bioactivity (MIC, μg/mL) |

|---|---|---|

| 4,6-OMe, 2-Ph | None | 32 (Bacterial) |

| 4,6-OMe, 2-Ph, 3-F | -F | 16 (Bacterial) |

Q. What methodologies validate crystallographic data for novel indole derivatives?

- Protocol :

- Single-Crystal X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Validation Metrics : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and CCDC deposition .

Methodological Notes

- Contradictions : and report divergent yields for analogous reactions; systematic screening of catalysts/solvents is advised.

- Advanced Tools : Combine experimental data (NMR, XRD) with computational modeling to resolve ambiguities .

- Biological Testing : Follow standardized protocols (e.g., CLSI guidelines) for MIC assays to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.